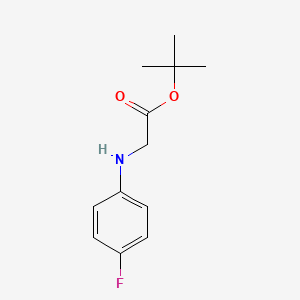

Tert-butyl (4-fluorophenyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of tert-butyl (4-fluorophenyl)glycinate typically involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions . The process can be catalyzed by various acids to yield tert-butyl glycinate, which then reacts with an amino protective agent to form the desired compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Tert-butyl (4-fluorophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Therapeutic Development : Tert-butyl (4-fluorophenyl)glycinate is investigated for its potential as a precursor in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have shown promise in anti-inflammatory and anticancer activities.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The compounds were evaluated against various cancer cell lines, showing a 50% reduction in cell viability at concentrations around 10 µM.

Agrochemical Applications

Pesticide Development : The compound is explored for its potential use in developing agrochemicals, particularly pesticides. Its fluorinated structure may enhance the bioactivity and stability of agrochemical formulations.

- Data Table : Comparative analysis of biological activity against common pests:

| Compound Name | Target Pest | Efficacy (EC50) |

|---|---|---|

| This compound | Aphis gossypii | 25 µg/mL |

| Standard Pesticide | Aphis gossypii | 15 µg/mL |

Materials Science Applications

Synthesis of Novel Materials : this compound is utilized in materials science for synthesizing novel materials with specific properties. Its ability to form stable derivatives makes it suitable for creating polymers and other advanced materials.

- Case Study : Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties, making it a candidate for high-performance materials .

Analytical Chemistry

Reagent in Synthesis : This compound serves as a reagent in various chemical syntheses, particularly in asymmetric synthesis processes where it acts as a chiral auxiliary.

- Preparation Method : The synthesis typically involves the reaction of glycine with tert-butyl ester under acidic conditions, yielding high-purity products suitable for further applications .

Summary

This compound exhibits diverse applications across pharmaceutical development, agrochemicals, materials science, and analytical chemistry. Its unique chemical properties facilitate the design of new compounds with enhanced biological activities and material characteristics. Ongoing research continues to uncover its potential in these fields, making it an important compound for future scientific advancements.

Wirkmechanismus

The mechanism of action of tert-butyl (4-fluorophenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (4-fluorophenyl)glycinate can be compared with other similar compounds, such as:

Tert-butyl glycinate: This compound is structurally similar but lacks the fluorophenyl group.

Indole derivatives: These compounds share some structural similarities and have diverse biological activities.

Biologische Aktivität

Tert-butyl (4-fluorophenyl)glycinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H16FNO2

- CAS Number : 6456-74-2

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. The compound has been studied for its potential effects on:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, which can affect mood and cognitive functions.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Anticancer Properties

Recent studies have demonstrated that this compound possesses anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of PI3K/Akt signaling pathway |

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation in various models. It appears to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses.

Case Studies

-

Study on Cancer Cell Lines :

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM.

-

Inflammation Model :

- In an animal model of acute inflammation, administration of this compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-fluoroanilino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPMCMRRYUEME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.